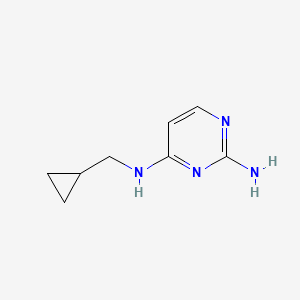

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine

Übersicht

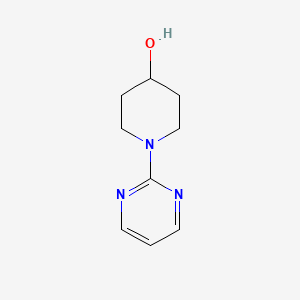

Beschreibung

“N4-(cyclopropylmethyl)pyrimidine-2,4-diamine” is a chemical compound that is part of the pyrimidine family . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . This compound is used in scientific research and exhibits high perplexity due to its complex structure and burstiness with varying applications in various fields.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .Molecular Structure Analysis

The molecular structure of “N4-(cyclopropylmethyl)pyrimidine-2,4-diamine” is complex, as indicated by its name. The compound contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The cyclopropylmethyl group attached to the nitrogen atom at the 4-position of the pyrimidine ring adds to the complexity of the molecule.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives has been designed and synthesized . These compounds have shown anti-proliferative activities when evaluated against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

CDK6 Inhibitory Activity

The same series of compounds were also tested for their CDK6 inhibitory activities . CDK6 is a cyclin-dependent protein kinase, which plays a crucial role in the regulation of cell cycle and transcription . Therefore, CDK6 inhibitors have been considered as promising targets for the treatment of cancers and other diseases .

Antimicrobial Activity

2,4-disubstituted thiazole derivatives, which are structurally similar to N4-(cyclopropylmethyl)pyrimidine-2,4-diamine, have been synthesized and screened for their in vitro antimicrobial activities . These compounds have shown activity against Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .

CDK2 Inhibitory Activity

N2,N4-disubstituted pyrimidine-2,4-diamines have been designed and synthesized . Among them, some compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . CDK2 is another cyclin-dependent kinase that plays a key role in cell cycle regulation .

CDK9 Inhibitory Activity

The same series of N2,N4-disubstituted pyrimidine-2,4-diamines were also tested for their CDK9 inhibitory activities . CDK9 is a cyclin-dependent kinase involved in transcription regulation . Therefore, CDK9 inhibitors could be potential therapeutic agents for diseases related to transcription dysregulation .

Wirkmechanismus

Target of Action

N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activity . It exhibits potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . The most potent CDK2 and CDK9 inhibitors showed IC50 values of 83 nM and 65 nM respectively .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle transition and gene transcription pathways . CDK2 plays a key role in the control of G1-S phase transition when in complex with cyclin E, while CDK2-cyclin A complex is required for the transition of the S phase . CDK9/cyclin T is involved in the regulation of RNA transcription .

Result of Action

The compound’s action results in significant inhibition against tested tumor cell lines . In particular, it remains active against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 . Flow cytometer analysis indicated that these compounds induced cell cycle arrest in G2/M phase .

Eigenschaften

IUPAC Name |

4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMESEQKVSVWXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

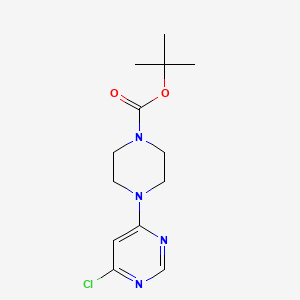

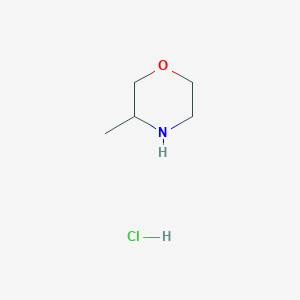

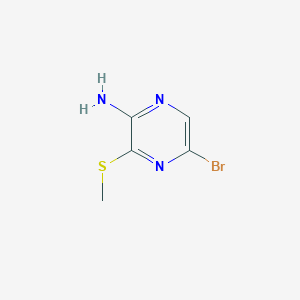

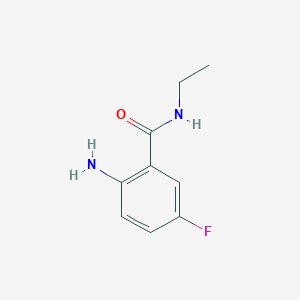

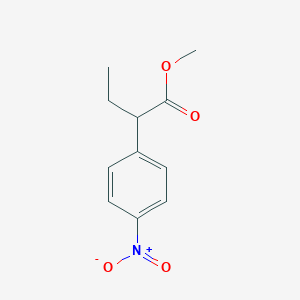

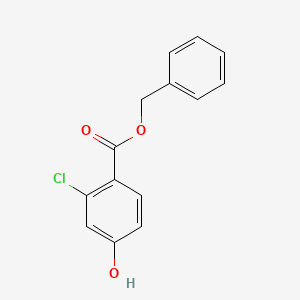

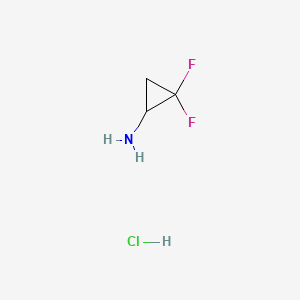

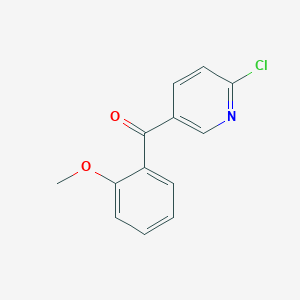

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.